molecular formula C18H18N2O2 B2621884 [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol CAS No. 956573-26-5

[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2621884
CAS No.: 956573-26-5
M. Wt: 294.354
InChI Key: DRORXPKWRSRKQX-UHFFFAOYSA-N
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Description

[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

The synthesis of [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields. Another approach involves the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction to obtain the final product .

Chemical Reactions Analysis

[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can convert the compound to its corresponding alcohol or amine. Substitution reactions can introduce different functional groups onto the pyrazole ring, further diversifying its chemical properties .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, pyrazole derivatives, including [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol, have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial activities .

Mechanism of Action

The mechanism of action of [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA and proteins to exert anticancer activities . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol can be compared with other similar compounds, such as 1-benzyl-3-(4-methoxyphenyl)thiourea and 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . These compounds share similar structural features, such as the benzyl and methoxyphenyl groups, but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific pyrazole ring structure and the presence of the methanol group, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

[1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-17-9-5-8-15(10-17)18-16(13-21)12-20(19-18)11-14-6-3-2-4-7-14/h2-10,12,21H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRORXPKWRSRKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326097
Record name [1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956573-26-5
Record name [1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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